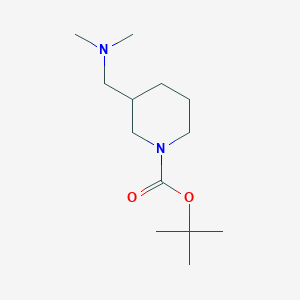

tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H26N2O3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its stability and reactivity, making it a valuable reagent in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate typically involves the following steps:

Formation of Piperidine Derivative: The starting material, piperidine, is reacted with formaldehyde and dimethylamine to form the intermediate 3-((dimethylamino)methyl)piperidine.

Carboxylation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of tert-butyl chloroformate to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Biologische Aktivität

tert-Butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate is a piperidine derivative characterized by the presence of a tert-butyl group and a dimethylamino substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and enzyme modulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring, which is a six-membered nitrogen-containing ring, with functional groups that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thereby altering their catalytic activity.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways and physiological responses.

In Vitro Studies

Recent studies have investigated the biological activity of this compound in vitro. Key findings include:

- Antimicrobial Activity : The compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Potential : In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells was noted.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Anticancer | Induced apoptosis | |

| Enzyme inhibition | Altered enzyme activity |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis. -

Case Study on Antimicrobial Efficacy :

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antimicrobial potential.

Research Applications

The unique structure and biological activity of this compound make it a valuable compound in various research fields:

- Medicinal Chemistry : Its potential as a lead compound for developing new antibiotics and anticancer agents is being explored.

- Biochemistry : Used in studies focused on enzyme mechanisms and protein-ligand interactions.

Eigenschaften

CAS-Nummer |

254905-64-1 |

|---|---|

Molekularformel |

C13H26N2O2 |

Molekulargewicht |

242.36 g/mol |

IUPAC-Name |

tert-butyl (3S)-3-[(dimethylamino)methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-6-7-11(10-15)9-14(4)5/h11H,6-10H2,1-5H3/t11-/m0/s1 |

InChI-Schlüssel |

JGMMNOYMEULLTJ-NSHDSACASA-N |

SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN(C)C |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.